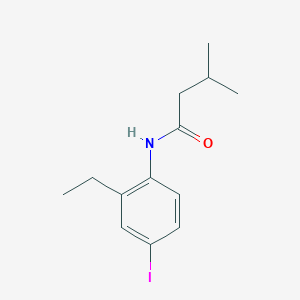
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide, also known as EIMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIMBC is a member of the amide family of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide involves the inhibition of various enzymes and receptors in the body. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. By inhibiting PDE5, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide increases cGMP levels, resulting in vasodilation and increased blood flow. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide can induce apoptosis in cancer cells and improve cognitive function.
Biochemical and Physiological Effects
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(2-ethyl-4-iodophenyl)-3-methylbutanamide inhibits the growth of cancer cells and induces apoptosis. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has also been shown to improve cognitive function and have neuroprotective effects in animal models. In cardiovascular diseases, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have vasodilatory effects, resulting in increased blood flow and decreased blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has several advantages and limitations for laboratory experiments. One advantage is its ability to inhibit the activity of PDE5 and HDACs, making it a potential candidate for cancer therapy, neuroprotection, and cardiovascular diseases. However, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has limited solubility in water, which can make it difficult to administer in laboratory experiments. Additionally, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for N-(2-ethyl-4-iodophenyl)-3-methylbutanamide research. One direction is to study the potential therapeutic applications of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide in human clinical trials. Another direction is to investigate the potential side effects and toxicity of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide in animal models. Additionally, further studies are needed to understand the mechanism of action of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide and its potential interactions with other drugs. Finally, there is a need for the development of more efficient synthesis methods for N-(2-ethyl-4-iodophenyl)-3-methylbutanamide to improve its availability for research purposes.
Conclusion
In conclusion, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications and limitations of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide.
Métodos De Síntesis
The synthesis of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide involves the reaction of 2-ethyl-4-iodoaniline with 3-methylbutanoyl chloride in the presence of a base. The reaction results in the formation of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide as a white crystalline solid with a melting point of 105-107°C.
Aplicaciones Científicas De Investigación
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurology, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.
Propiedades
Fórmula molecular |
C13H18INO |
|---|---|
Peso molecular |
331.19 g/mol |
Nombre IUPAC |
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H18INO/c1-4-10-8-11(14)5-6-12(10)15-13(16)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16) |
Clave InChI |
OWFDEEMATJIIIJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC(C)C |
SMILES canónico |
CCC1=C(C=CC(=C1)I)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)


![N-{4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B246208.png)
![5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)
![5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)
